molecular formula C13H27N3O B14797545 2-Amino-N,3-dimethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide

2-Amino-N,3-dimethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide

Cat. No.: B14797545
M. Wt: 241.37 g/mol
InChI Key: FWIHOBKERAVFDU-UHFFFAOYSA-N
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Description

2-Amino-N,3-dimethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,3-dimethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction, which may involve the use of reagents such as sodium hydride or potassium tert-butoxide.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Attachment of the Butanamide Backbone: The butanamide backbone is attached through an amidation reaction, which may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,3-dimethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Ammonia, amine derivatives, various solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups.

Scientific Research Applications

2-Amino-N,3-dimethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N,3-dimethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,3-dimethyl-N-((1-methylpiperidin-4-yl)methyl)butanamide
  • 2-Amino-N,3-dimethyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide

Uniqueness

2-Amino-N,3-dimethyl-N-(((S)-1-methylpiperidin-2-yl)methyl)butanamide is unique due to its specific structural features, including the configuration of the piperidine ring and the positioning of the amino group

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide

InChI

InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16(4)9-11-7-5-6-8-15(11)3/h10-12H,5-9,14H2,1-4H3

InChI Key

FWIHOBKERAVFDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCCN1C)N

Origin of Product

United States

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